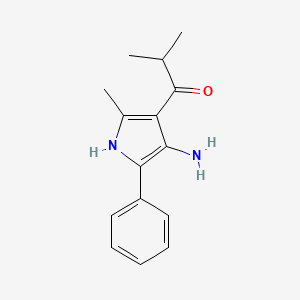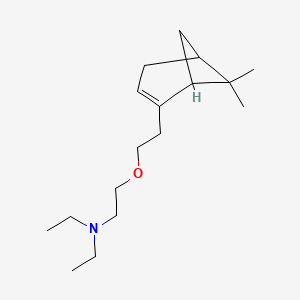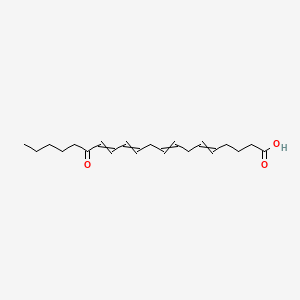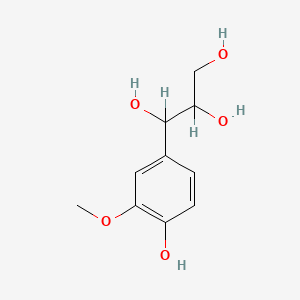
Tris(4-chlorophenyl)methanol
Overview
Description
Synthesis Analysis
The synthesis of TCPM and its structural analogs has been documented in various studies. One method involves the reaction of chloral, chlorobenzene, and sulfuric acid under conditions similar to those used in the synthesis of DDT, leading to TCPM as a byproduct (Buser, 1995). Another study reports the synthesis of TCPM through a condensation reaction in glacial acetic acid, further analyzed using techniques such as ultraviolet, infrared, mass, elemental, and nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography (Hassanain et al., 2023).
Molecular Structure Analysis
The molecular structure of TCPM has been explored through X-ray crystallography, revealing significant details about its crystalline form and molecular interactions. Studies have highlighted the presence of halogen bonds in its solid-state structure, contributing to its stability and specific arrangement (Hassanain et al., 2023).
Chemical Reactions and Properties
TCPM's chemical reactions primarily involve its environmental transformation and interaction with other substances. Research has indicated its formation as a degradation product of DDT, suggesting a significant environmental pathway for its occurrence. The compound's persistence and potential for bioaccumulation have been underscored in various studies, highlighting its environmental relevance (Buser, 1995).
Physical Properties Analysis
The physical properties of TCPM, such as its solubility, melting point, and vapor pressure, have not been detailed extensively in the literature but are crucial for understanding its environmental behavior and distribution. Its persistence and accumulation in marine organisms imply a low solubility in water and a high affinity for organic matter.
Chemical Properties Analysis
TCPM's chemical properties, including its reactivity and stability, are influenced by its chlorinated aromatic structure. The compound exhibits stability in the environment, contributing to its persistence and accumulation in biological systems. Its ability to form halogen bonds adds to the complexity of its interactions with other environmental chemicals (Hassanain et al., 2023).
Scientific Research Applications
Environmental Distribution and Impact
Tris(4-chlorophenyl)methanol (TCPM) has been extensively studied for its distribution in the environment and its impact on various species. Research has shown that TCPM is present in marine mammals and bird eggs from diverse global locations, including the Arctic, Antarctic, Australia, and the coasts of North America. Notably, high levels of TCPM were detected in polar bear livers, indicating its widespread distribution in the environment (Jarman et al., 1992). Additionally, studies have identified TCPM in fish, marine mammals, and sediments, using advanced methods like gas chromatography/mass spectrometry for detection (de Boer et al., 1996).
Link with DDT Production
A significant aspect of TCPM research involves its connection with DDT (Dichlorodiphenyltrichloroethane) production. TCPM and its isomers have been identified as byproducts in the technical synthesis of DDT. This finding is crucial as it suggests a potential source for the environmental presence of TCPM and its widespread occurrence in various biological samples, including human milk (Buser, 1995).
Bioaccumulation and Biomagnification
TCPM has been found to bioaccumulate and biomagnify in marine food webs. Studies reveal that TCPM and its related compounds accumulate in higher degrees than DDT and its analogues, highlighting their persistence as environmental contaminants (Falandysz et al., 1999).
Reproductive and Developmental Toxicity
There's significant research on the potential toxic effects of TCPM. Studies conducted on rats indicate that TCPM can affect the reproductive system, causing changes in hormone levels and inducing certain toxic effects at higher dose levels (Foster et al., 1999). Further, its impact on embryonic development has been explored using zebrafish as a model, with findings suggesting acute toxicity at elevated concentrations and changes in gene expression related to various metabolic pathways (Navarrete et al., 2021).
Human Exposure
Research has also delved into the presence of TCPM in human tissues. For instance, its detection in human milk, albeit at lower concentrations compared to other organochlorine compounds, indicates human exposure to TCPM. This is significant as it offers insights into the environmental exposure and potential health implications for humans (Rahman et al., 1993).
Safety and Hazards
Future Directions
Future research could focus on understanding the specific accumulation and elimination kinetics of Tris(4-chlorophenyl)methanol in humans . Additionally, the development of a dynamic network model to study the co-occurrence of abnormalities induced by this compound exposure could provide valuable insights .
Mechanism of Action
Target of Action
Tris(4-chlorophenyl)methanol (TCPMOH) is an anthropogenic environmental contaminant believed to be a manufacturing byproduct of the organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) Studies have shown that it disrupts pancreatic development and early embryonic glucoregulatory networks .
Mode of Action
It has been observed to disrupt pancreatic organogenesis and gene expression in zebrafish embryos . This suggests that TCPMOH may interact with its targets, leading to changes in gene expression and developmental processes.
Biochemical Pathways
TCPMOH has been found to affect several biochemical pathways. In zebrafish embryos, it was observed to downregulate processes including retinol metabolism, circadian rhythm, and steroid biosynthesis . These disruptions can lead to downstream effects such as impaired growth and development .
Pharmacokinetics
It is known to be persistent and bioaccumulative in the environment . It has been detected in human breast milk and adipose tissues , suggesting that it can be absorbed and distributed within the body. More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of TCPMOH and their impact on its bioavailability.
Result of Action
The result of TCPMOH’s action is primarily seen in its disruptive effects on development. In zebrafish embryos, exposure to TCPMOH led to a reduction in islet and total pancreas area . This indicates that TCPMOH can have significant molecular and cellular effects, impairing normal growth and development.
Action Environment
TCPMOH is an environmental contaminant, and its action can be influenced by various environmental factors. It is persistent and bioaccumulative, meaning it can remain in the environment for long periods and build up in organisms over time . Its effects can also be influenced by factors such as the concentration of the compound in the environment and the duration of exposure .
properties
IUPAC Name |
tris(4-chlorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl3O/c20-16-7-1-13(2-8-16)19(23,14-3-9-17(21)10-4-14)15-5-11-18(22)12-6-15/h1-12,23H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFKTJMHOWDJKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184187 | |
| Record name | Tris(4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3010-80-8 | |
| Record name | Tris(4-chlorophenyl)methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(4-chlorophenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(4-chlorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-trichlorotrityl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-Propyl-3,4,4a,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazin-9-ol](/img/structure/B1216825.png)





